ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE
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Overview
Description
ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C15H21FN2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms.
Preparation Methods
The synthesis of ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by esterification with ethyl chloroacetate. The reaction conditions often include the use of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol
Scientific Research Applications
ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may explain its potential effects on the central nervous system. Additionally, the fluorobenzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .
Comparison with Similar Compounds
ETHYL 2-[4-(3-FLUOROBENZYL)PIPERAZINO]ACETATE can be compared with other similar compounds, such as:
ETHYL 2-[4-(3-CHLOROBENZYL)PIPERAZINO]ACETATE: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
ETHYL 2-[4-(3-METHYLBENZYL)PIPERAZINO]ACETATE: Contains a methyl group instead of fluorine, potentially altering its pharmacokinetic properties.
ETHYL 2-[4-(3-TRIFLUOROMETHYLBENZYL)PIPERAZINO]ACETATE: The trifluoromethyl group can significantly increase the compound’s lipophilicity and metabolic stability .
These comparisons highlight the unique properties of this compound, particularly its balance of lipophilicity and reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
ethyl 2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c1-2-20-15(19)12-18-8-6-17(7-9-18)11-13-4-3-5-14(16)10-13/h3-5,10H,2,6-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONKOXOHXCTGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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